molecular formula C8H4ClN3O3 B1436817 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one CAS No. 1565503-27-6

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one

Katalognummer: B1436817
CAS-Nummer: 1565503-27-6
Molekulargewicht: 225.59 g/mol
InChI-Schlüssel: DPQYRQZFXFLCQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid derivatives with suitable reagents to form the quinazolinone core . The specific synthetic route and reaction conditions can vary, but often include steps such as amidation, cyclization, and nitration. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as antimicrobial agents. For instance, certain derivatives have demonstrated potent activity against specific pathogens, with IC50 values indicating strong efficacy .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may act as an inhibitor of key molecular targets involved in cancer progression. For example, quinazoline derivatives have shown antiproliferative effects against cancer cell lines by interfering with tyrosine kinase pathways, which are crucial for tumor growth and metastasis .

Case Study 1: Antileishmanial Activity

A recent study focused on derivatives of this compound found promising antileishmanial activities through molecular docking simulations against key proteins like Pyridoxal Kinase and Trypanothione Reductase. The most effective derivative exhibited an IC50 value significantly lower than others tested, indicating its potential as a therapeutic agent against leishmaniasis .

Case Study 2: Anticancer Research

In another study exploring the anticancer potential of quinazoline derivatives, it was revealed that compounds similar to this compound showed significant inhibitory effects on cancer cell lines associated with breast and lung cancers. The results highlighted the importance of structural modifications in enhancing biological activity .

CompoundActivity TypeIC50 Value (µg/mL)Targeted Pathway
8-Chloro-6-nitro derivativeAntileishmanial0.05Pyridoxal Kinase
Quinazoline derivativeAnticancerVaries by structureTyrosine Kinase Inhibition
Other derivativesAntimicrobialVaries (up to >10)Cell Wall Synthesis Interference

Wirkmechanismus

The mechanism of action of 8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or interfere with cellular pathways, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives such as:

Biologische Aktivität

8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparisons with related compounds.

  • IUPAC Name : 8-chloro-6-nitro-3H-quinazolin-4-one
  • Molecular Formula : C8H4ClN3O3
  • Molecular Weight : 225.59 g/mol
  • Canonical SMILES : C1=C(C=C(C2=C1C(=O)NC=N2)Cl)N+[O-]

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent activity against various bacterial strains and fungi. In vitro assays demonstrated that these compounds can inhibit the growth of pathogens, suggesting their potential as antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on the antiproliferative effects of quinazolinone derivatives revealed that some exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa. The mechanism involves the induction of apoptosis in cancer cells, which is crucial for their therapeutic efficacy .

Anti-Leishmanial Activity

Recent research highlighted the anti-leishmanial activity of derivatives similar to this compound. Molecular docking studies indicated strong binding affinities to key enzymes involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. Compounds derived from this class demonstrated IC50 values as low as 0.05 µg/mL against Leishmania amazonensis promastigotes, indicating promising therapeutic potential against leishmaniasis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The inhibition of enzymes involved in critical metabolic pathways leads to disrupted cellular functions in pathogens and cancer cells. For example, the compound's derivatives can inhibit DNA synthesis and induce cell cycle arrest, contributing to their anticancer and antimicrobial effects .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µg/mL)Reference
This compoundAntimicrobialVaries
2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydroquinazolin-4-oneAnti-leishmanial0.05
Quinazolinone DerivativeAnticancer18.8

Case Studies

  • Anticancer Studies : A recent study evaluated a series of quinazolinone derivatives for their cytotoxicity against HeLa cells. The most potent derivative exhibited an IC50 value of 18.8 µM and was shown to induce apoptosis through mitochondrial pathways .
  • Anti-Leishmanial Research : In silico docking studies were conducted on derivatives of this compound against Leishmania proteins. The results indicated that these compounds could serve as lead candidates for new anti-leishmanial therapies due to their significant binding affinities and low toxicity profiles .

Eigenschaften

IUPAC Name

8-chloro-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-6-2-4(12(14)15)1-5-7(6)10-3-11-8(5)13/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQYRQZFXFLCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
8-Chloro-6-nitro-3,4-dihydroquinazolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.